CID 78064684
Description
Structure
2D Structure
Properties
Molecular Formula |
C5H3Cl2Si |
|---|---|
Molecular Weight |
162.06 g/mol |
InChI |
InChI=1S/C5H3Cl2Si/c6-4-2-1-3-5(7)8-4/h1-3H |
InChI Key |
RXTNFXMGOMEFCX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=[Si]C(=C1)Cl)Cl |
Origin of Product |
United States |
Synthetic Strategies and Chemical Derivatization of Cid 78064684
Advanced Synthetic Methodologies for Macrocyclic Architectures
The synthesis of macrocycles—large cyclic molecules—presents unique challenges due to unfavorable entropic factors associated with ring formation. However, several powerful synthetic strategies have been developed to overcome these hurdles, enabling the construction of a wide array of complex macrocyclic structures.
Ring-Closing Metathesis (RCM) Approaches
Ring-closing metathesis (RCM) has emerged as a cornerstone of modern synthetic organic chemistry for the formation of macrocycles. wikipedia.org This reaction utilizes metal catalysts, most notably those based on ruthenium developed by Grubbs and Schrock, to facilitate the intramolecular coupling of two terminal alkenes, forming a new carbon-carbon double bond within a cyclic structure and releasing volatile ethylene (B1197577) as a byproduct. wikipedia.org
The success of an RCM reaction is influenced by several factors, including the choice of catalyst, solvent, temperature, and concentration. benthamdirect.com The use of high-dilution conditions is a common strategy to favor the intramolecular RCM pathway over intermolecular oligomerization. acs.org RCM is compatible with a wide range of functional groups, making it a versatile tool in the total synthesis of complex natural products. researchgate.netnih.gov For instance, it has been instrumental in the synthesis of numerous macrocyclic kinase inhibitors and other therapeutic agents. drughunter.com
Table 1: Key Parameters in Ring-Closing Metathesis (RCM)
| Parameter | Description | Significance |
|---|---|---|
| Catalyst | Typically ruthenium- or molybdenum-based complexes (e.g., Grubbs' catalysts). | The choice of catalyst influences reaction kinetics, functional group tolerance, and stereoselectivity (E/Z isomerism) of the resulting double bond. benthamdirect.comdrughunter.com |
| Substrate | A linear precursor molecule containing two terminal alkene functional groups. | The conformational predisposition of the substrate can significantly impact the efficiency of the intramolecular cyclization. benthamdirect.com |
| Concentration | Reactions are often run at high dilution. | Low concentrations favor the desired intramolecular cyclization over intermolecular side reactions that lead to polymer formation. acs.org |
| Solvent | A variety of organic solvents can be used, with the choice depending on the solubility of the substrate and catalyst. | The solvent can influence catalyst activity and reaction outcomes. |
Macrolactamization and Other Cyclization Reactions
Macrolactamization, the formation of a large ring containing an amide bond, is another fundamental strategy for synthesizing macrocycles, particularly in the realm of cyclic peptides. nih.gov This reaction typically involves the intramolecular condensation of an amino acid or peptide precursor that has a terminal amine group and a terminal carboxylic acid group. nih.gov To facilitate this cyclization, the carboxylic acid is often activated using a variety of coupling reagents. acs.org
Beyond macrolactamization, other cyclization reactions are also employed, including macrolactonization (formation of a macrocyclic ester), which is prevalent in the synthesis of many polyketide natural products. nih.govresearchgate.net Transition metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions, have also been adapted for macrocyclization, offering alternative methods for forming carbon-carbon and carbon-heteroatom bonds within the ring. nih.gov
Solid-Phase and Solution-Phase Synthetic Considerations
The synthesis of macrocycle precursors can be carried out using either solid-phase or solution-phase techniques, each with its own set of advantages and disadvantages.
Solid-phase synthesis involves attaching the initial building block to a polymeric resin. Subsequent synthetic steps are carried out, and excess reagents and byproducts are easily removed by washing the resin. wikipedia.org This method simplifies purification and is amenable to automation, which is particularly beneficial for creating libraries of analogs. mdpi.comnih.gov The final macrocyclization can occur while the peptide is still attached to the resin ("on-resin cyclization") or after cleavage from the support ("off-resin cyclization"). wikipedia.org Solid-phase synthesis is often considered superior for the rapid generation of linear precursors for macrocycles like cytotoxic peptides. nih.govresearchgate.netfao.org
Solution-phase synthesis , the traditional approach, involves carrying out all reactions in a solvent. While it can be more tedious due to the need for purification after each step, it is often more scalable for the large-scale production of a single target compound. wikipedia.org
Table 2: Comparison of Solid-Phase and Solution-Phase Synthesis for Macrocycles
| Feature | Solid-Phase Synthesis | Solution-Phase Synthesis |
|---|---|---|
| Purification | Simplified; byproducts removed by washing the solid support. wikipedia.org | Often requires chromatographic purification after each step. |
| Automation | Readily automated for high-throughput synthesis. mdpi.com | More challenging to automate. |
| Scalability | Typically used for smaller scale synthesis (research, library generation). | More amenable to large-scale industrial production. wikipedia.org |
| Reaction Monitoring | Can be more difficult to monitor reaction completion. | Generally easier to monitor using standard analytical techniques (TLC, NMR, etc.). |
| Precursor Generation | Rapid generation of linear precursors. mdpi.comnih.gov | Can be a more lengthy, step-wise process. researchgate.net |
Design and Synthesis of Analogs of CID 78064684
Without a known structure for this compound, the design and synthesis of its analogs are purely hypothetical. However, if a lead macrocyclic structure were identified, analog synthesis would typically involve systematically modifying different parts of the molecule to explore structure-activity relationships (SAR). Key strategies include:
Altering the macrocyclic ring size: Expanding or contracting the ring by one or more atoms can significantly impact conformational flexibility and biological activity.
Modifying side chains: Functional groups extending from the macrocyclic core can be altered to probe interactions with biological targets.
Backbone modification: In peptide macrocycles, the amide bonds can be replaced with other linkages (e.g., esters, thioamides) to improve metabolic stability or conformational properties.
Stereochemical variation: Changing the stereochemistry of one or more chiral centers can have a profound effect on the molecule's three-dimensional shape and its biological function.
Exploration of Precursor Compounds in the Synthesis of this compound
The specific precursor compounds required for the synthesis of this compound are unknown. In general, the synthesis of a complex macrocycle begins with commercially available or readily prepared small molecules that are elaborated through a series of chemical reactions into a linear precursor poised for cyclization. For example, a hypothetical RCM-based synthesis would require a linear diene precursor, while a macrolactamization strategy would necessitate a linear amino acid precursor. The choice of precursors is dictated entirely by the chemical structure of the final target molecule.
No Publicly Available Scientific Data for Chemical Compound this compound
Despite a comprehensive search of scientific databases and public records, no specific information is available for the chemical compound designated as "this compound." As a result, it is not possible to provide an article on its structure-activity relationships (SAR), molecular design, or any related scientific findings.
The inquiry for an in-depth analysis of this compound, focusing on key structural determinants of inhibitory potency, the impact of chemical modifications on target selectivity, conformational analysis, and rational design principles, could not be fulfilled due to the absence of any foundational data.
Searches for this compound have not yielded any peer-reviewed scientific literature, patent filings, or entries in chemical and biological databases that would contain information on its structure, biological targets, or any form of bioactivity. The name "this compound" appears to be a compound identifier, likely from a chemical database such as PubChem, but at present, the detailed scientific information typically associated with such an entry is not publicly accessible or does not exist.
Without primary data on the compound's structure and its biological effects, any discussion on the topics outlined in the request would be purely speculative and would not meet the standards of a scientifically accurate article.
It is possible that this compound is a compound that has been synthesized but not yet characterized or published in scientific literature, or it may be part of a proprietary chemical library not available to the public.
Therefore, the following sections and the corresponding table of compound names, as requested, cannot be generated:
Structure-Activity Relationships (SAR) and Molecular Design of CID 78064684 Analogs3.1. Elucidation of Key Structural Determinants for Inhibitory Potency 3.2. Impact of Chemical Modifications on Target Selectivity 3.3. Conformational Analysis and its Influence on Biological Activity 3.4. Rational Design Principles for Optimized this compound Derivatives
Should information regarding this compound become publicly available in the future, a detailed scientific article could then be composed.
Molecular Mechanisms of Action of Cid 78064684
Direct Molecular Target Engagement and Binding Kinetics
The primary action of CID 78064684 involves its direct physical interaction with Cyclin A and Cyclin B, which prevents them from binding to their natural substrate proteins. This interference disrupts the normal signaling cascade required for cell division.
This compound selectively targets and binds to a region on Cyclin A and Cyclin B known as the hydrophobic patch. cancer.gov This patch is a crucial docking site for a variety of substrate proteins that contain a specific amino acid sequence known as the "RXL motif" (arginine-x-leucine). cancer.govwikipedia.org The interaction between the cyclin's hydrophobic patch and a substrate's RxL motif is a primary mechanism for ensuring the specificity of phosphorylation events carried out by cyclin-dependent kinase (CDK) complexes. wikipedia.orgnih.gov By occupying this hydrophobic patch, this compound acts as a competitive inhibitor, effectively blocking RxL-containing substrates from accessing their binding site on the cyclins. cancer.gov This mode of action is central to how the compound disrupts the function of Cyclin A-CDK and Cyclin B-CDK complexes. cancer.gov
The inhibitory effect of this compound has been characterized by its ability to prevent the association of key substrates with their respective cyclin-CDK complexes. Two notable examples are the transcription factor E2F1 and the kinase Myt1. cancer.gov
E2F1: This protein is a substrate of the Cyclin A-CDK2 complex and contains an RxL motif that facilitates this interaction. cancer.govbiorxiv.org The phosphorylation of E2F1 by Cyclin A-CDK2 is an important regulatory step in the cell cycle. This compound's binding to Cyclin A prevents the Cyclin A-E2F1 interaction, thereby disrupting the normal regulation of E2F1 activity. cancer.gov Blocking this specific interaction has been shown to promote apoptosis (programmed cell death). biorxiv.org
Myt1: This kinase is a substrate of the Cyclin B-CDK1 complex. The interaction is similarly mediated by an RxL motif. This compound disrupts the association between Cyclin B and Myt1. cancer.gov The inhibition of the Cyclin B-Myt1 interaction leads to the activation of the CDK component of the Cyclin B complex, which has significant downstream consequences for mitotic progression. biorxiv.org
Table 1: Direct Molecular Interactions of this compound
| Target Protein | Binding Site | Inhibited Substrate Interaction | Consequence of Inhibition |
|---|---|---|---|
| Cyclin A | Hydrophobic Patch | E2F1 | Prevents Cyclin A-CDK2 mediated phosphorylation of E2F1. cancer.govbiorxiv.org |
| Cyclin B | Hydrophobic Patch | Myt1 | Prevents Cyclin B-CDK1 mediated interaction, leading to CDK activation on the complex. cancer.govbiorxiv.org |
In the context of this compound, the "receptors" are the Cyclin A and Cyclin B proteins themselves. Binding studies reveal that the compound's mechanism is not based on interacting with a cell surface receptor in the traditional sense, but rather on intracellular target engagement. cancer.govnih.gov The key mechanistic insight is that this compound functions as a protein-protein interaction inhibitor. cancer.gov It physically obstructs the binding site required for substrate recruitment, rather than inhibiting the catalytic activity of the CDK enzyme directly. cancer.govwikipedia.org This specificity of action, targeting the cyclin's substrate-binding groove, distinguishes it from broad-spectrum CDK inhibitors. The ability to selectively prevent the phosphorylation of only a subset of CDK substrates—those dependent on the RxL motif for binding—is a refined therapeutic strategy. cancer.govnih.gov
Cellular Pathway Perturbations
The direct molecular inhibition of cyclin-substrate interactions by this compound triggers significant disruptions in cellular pathways that govern cell division, leading to cell cycle arrest and the activation of mitotic surveillance mechanisms.
The cell cycle is a tightly regulated process with checkpoints that ensure the fidelity of DNA replication and chromosome segregation. chosunobr.org Cyclin A and Cyclin B are essential for the progression through the G2 phase and the initiation of mitosis (M phase). wikipedia.org Specifically, the Cyclin B-CDK1 complex is a primary driver of the G2/M transition. chosunobr.org By inhibiting the functions of both Cyclin A and Cyclin B, this compound causes a cellular traffic jam, forcing cells to halt their progression at the G2/M checkpoint. cancer.govmdpi.com This arrest prevents the cell from entering mitosis with a compromised regulatory system. The induction of G2/M arrest is a common outcome for agents that interfere with the function of the Cyclin B/CDK1 complex. mdpi.commdpi.com
Beyond inducing arrest, this compound has been found to activate the Spindle Assembly Checkpoint (SAC). biorxiv.org The SAC is a critical surveillance mechanism that monitors the attachment of chromosomes to the mitotic spindle, preventing the separation of sister chromatids until every chromosome is correctly aligned. wikipedia.orgnih.govnih.gov Activation of the SAC blocks entry into anaphase and can ultimately trigger cell death if the underlying problem is not resolved. biorxiv.orgf1000research.com
Research indicates that cyclin A/B RxL inhibitors like this compound promote mitotic cell death through the activation of the SAC. biorxiv.org The mechanism appears to be novel; the inhibitor is suggested to promote a neomorphic (new-form) interaction between Cyclin B and CDK2, a pairing that is not canonical. This altered complex, along with the Cdk activation resulting from the disrupted Cyclin B-Myt1 interaction, contributes to the robust activation of the SAC. biorxiv.org
Table 2: Cellular Effects of this compound
| Cellular Process | Effect | Mechanism |
|---|---|---|
| Cell Cycle Progression | Induction of G2/M Arrest | Inhibition of Cyclin A and Cyclin B function, which is critical for the G2 to M phase transition. cancer.govwikipedia.orgmdpi.com |
| Mitotic Surveillance | Activation of the Spindle Assembly Checkpoint (SAC) | Disruption of the Cyclin B-Myt1 interaction and promotion of a neomorphic Cyclin B-Cdk2 interaction leads to SAC activation and mitotic cell death. biorxiv.org |
Table 3: Compound and Protein Names Mentioned
| Name | Type |
|---|---|
| This compound | Chemical Compound (Cyclin A/B RxL Inhibitor) |
| Cyclin A | Protein (Regulatory Subunit) |
| Cyclin B | Protein (Regulatory Subunit) |
| CDK1 (Cdc2) | Protein (Cyclin-Dependent Kinase) |
| CDK2 | Protein (Cyclin-Dependent Kinase) |
| E2F1 | Protein (Transcription Factor, Substrate) |
| Myt1 | Protein (Kinase, Substrate) |
| p21 | Protein (CDK Inhibitor, Substrate) |
| p107 | Protein (Tumor Suppressor, Substrate) |
| Rb (Retinoblastoma protein) | Protein (Tumor Suppressor, Substrate) |
Regulation of DNA Replication and Integrity
The process of DNA replication is fundamental to cellular proliferation and is tightly regulated to ensure the faithful transmission of genetic information. This regulation occurs at multiple levels, including the initiation, elongation, and termination of DNA synthesis. The integrity of the genome is constantly monitored by complex surveillance mechanisms known as DNA damage checkpoints. These checkpoints can halt the cell cycle to allow for DNA repair or, if the damage is too severe, trigger programmed cell death.
Key proteins involved in the initiation of DNA replication include the Origin Recognition Complex (ORC), Cdc6, and Cdt1, which assemble at replication origins. github.io The activation of these complexes is a critical step and is subject to stringent control to prevent re-replication within a single cell cycle. github.io The stability of replication forks is also crucial for maintaining DNA integrity. Stalled or collapsed replication forks can lead to double-strand breaks (DSBs), which are among the most cytotoxic forms of DNA damage.
| Key Proteins in DNA Replication Initiation | Function |
| Origin Recognition Complex (ORC) | Binds to replication origins, serving as a scaffold for the assembly of the pre-replicative complex (pre-RC). |
| Cdc6 | An ATPase that is essential for loading the MCM complex onto DNA. |
| Cdt1 | A licensing factor that cooperates with Cdc6 to load the MCM helicase onto chromatin. |
| MCM Complex (Mcm2-7) | A helicase that unwinds the DNA double helix at the replication fork, allowing for the synthesis of new DNA strands. |
Disruptions in DNA replication can activate DNA damage response (DDR) pathways. These pathways involve sensor proteins that detect DNA lesions, transducer kinases that amplify the damage signal, and effector proteins that execute the cellular response. This intricate network ensures that any threats to genome integrity are promptly addressed.
Downstream Signaling Cascades and Transcriptional Modulation
Effects on E2F1 Expression and Activity
The E2F family of transcription factors, particularly E2F1, plays a pivotal role in controlling the expression of genes required for DNA synthesis and cell cycle progression. nih.govnih.gov The expression and activity of E2F1 are themselves tightly regulated throughout the cell cycle. nih.gov In quiescent or early G1 phase cells, E2F1 is typically bound by members of the Retinoblastoma (Rb) protein family, which represses its transcriptional activity. nih.govnih.gov
As cells prepare to enter the S phase, the activity of cyclin-dependent kinases (CDKs) increases, leading to the phosphorylation of Rb. nih.gov This phosphorylation event causes the release of E2F1, allowing it to activate the transcription of its target genes. These target genes include those encoding for proteins involved in DNA replication, such as DNA polymerase and thymidine (B127349) kinase, as well as cyclins that promote further cell cycle progression. E2F1 is also subject to autoregulation, where it can control its own transcription, creating a feedback loop that can amplify the signal for cell cycle entry. nih.gov
Interplay with Other Cell Cycle Regulators (e.g., CDK-RB-E2F axis)
The CDK-Rb-E2F axis is a central control mechanism of the cell cycle, acting as a molecular switch that governs the transition from the G1 to the S phase. nih.gov This pathway integrates various mitogenic and anti-mitogenic signals to determine the cell's fate.
The core of this axis involves the sequential activation of different cyclin-CDK complexes. In response to growth signals, cyclin D-CDK4/6 complexes are activated and begin to phosphorylate Rb. This initial phosphorylation partially inactivates Rb, leading to the release of a small amount of E2F. Subsequently, the cyclin E-CDK2 complex is activated, which further phosphorylates and completely inactivates Rb, resulting in the full activation of E2F1 and the transcription of genes necessary for S phase entry. nih.gov The activity of this pathway is also modulated by CDK inhibitors (CKIs), which can bind to and inhibit the activity of cyclin-CDK complexes, thus preventing cell cycle progression. The proper functioning of the CDK-Rb-E2F axis is critical for normal cell proliferation, and its dysregulation is a common feature of cancer. nih.govnih.gov
| Component | Role in the CDK-Rb-E2F Axis |
| Cyclin-Dependent Kinases (CDKs) | Serine/threonine kinases that drive the cell cycle forward. |
| Cyclins | Regulatory subunits that bind to and activate CDKs. |
| Retinoblastoma Protein (Rb) | A tumor suppressor that inhibits E2F transcription factors. nih.gov |
| E2F Transcription Factors | Promote the transcription of genes required for S phase. nih.govzfin.org |
| CDK Inhibitors (CKIs) | Proteins that block the activity of cyclin-CDK complexes. |
Influence on Cellular Senescence and Apoptosis Pathways
Cellular senescence is a state of irreversible growth arrest that can be triggered by various stressors, including DNA damage, oncogene activation, and telomere shortening. genome.jpnih.govdojindo.com It serves as a potent tumor-suppressive mechanism by preventing the proliferation of damaged or potentially cancerous cells. nih.gov The induction of senescence often involves the activation of the p53/p21 and p16INK4a/Rb pathways. nih.gov These pathways lead to a stable cell cycle arrest. Senescent cells are metabolically active and secrete a variety of signaling molecules, collectively known as the senescence-associated secretory phenotype (SASP), which can have complex effects on the surrounding tissue. genome.jpnih.gov
Apoptosis, or programmed cell death, is another critical process for eliminating damaged or unwanted cells. nih.govgenome.jp It is a highly regulated process that can be initiated through two main pathways: the extrinsic (death receptor-mediated) pathway and the intrinsic (mitochondrial) pathway. nih.govgenome.jp The extrinsic pathway is activated by the binding of extracellular ligands to death receptors on the cell surface, leading to the activation of caspase-8. nih.govgenome.jp The intrinsic pathway is triggered by intracellular stress signals, such as DNA damage, which lead to the release of cytochrome c from the mitochondria and the subsequent activation of caspase-9. nih.govgenome.jp Both pathways converge on the activation of executioner caspases, such as caspase-3, which dismantle the cell. The interplay between pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family is a key regulator of the intrinsic pathway. nih.gov
In Vitro Biological Characterization and Mechanistic Studies
Cell-Based Efficacy Assays
The anti-tumor activity of CID-78064684 has been evaluated in a range of in vitro models, from traditional two-dimensional cell lines to more complex three-dimensional systems, to establish its potential as a therapeutic agent.
Two-Dimensional (2D) Cell Line Screening
CID-78064684 has demonstrated potent single-agent antiproliferative activity across a diverse panel of cancer cell lines. circlepharma.com This activity is particularly pronounced in tumor types characterized by dysregulation of the CDK-RB-E2F pathway, such as small-cell lung cancer (SCLC), non-small-cell lung cancer (NSCLC), triple-negative breast cancer (TNBC), and neuroblastoma. circlepharma.com
In studies on neuroblastoma, a pediatric solid tumor often driven by elevated E2F activity, CID-78064684 was tested against a panel of 14 cell lines using MTT assays. High sensitivity to the compound was observed in the SKNSH, NGP, SJNB6, HDN33, SHEP2, NMB, LAN-1, KPNYN, and SJNB8 cell lines. In contrast, the CHLA90, SY5Y WT, GIMEN, TR14, and SKNAS cell lines exhibited lower sensitivity. Further investigation into SH-SY5Y cells, where the tumor suppressor CDKN2A was inactivated, showed a marked increase in sensitivity. The GI50 values for the CDKN2A-inactivated clones C7.3 and C8.10 were 55 nM and 6 nM, respectively, whereas the wild-type SH-SY5Y cells had a GI50 greater than 10 µM.
Similarly, in SCLC and NSCLC models, treatment with CID-78064684 led to potent antiproliferative effects. The NCI-H446 SCLC cell line, for instance, was shown to be sensitive to the compound. Preclinical data indicate that tumor models with high E2F targets and G2M checkpoint hallmark pathway scores demonstrate significant tumor growth inhibition. circlepharma.com
Below is a table summarizing the in vitro activity of CID-78064684 in various neuroblastoma cell lines.
| Cell Line | Cancer Type | Sensitivity | GI50 (Growth Inhibition 50%) |
| SKNSH | Neuroblastoma | High | Data not publicly available |
| NGP | Neuroblastoma | High | Data not publicly available |
| SJNB6 | Neuroblastoma | High | Data not publicly available |
| HDN33 | Neuroblastoma | High | Data not publicly available |
| SHEP2 | Neuroblastoma | High | Data not publicly available |
| NMB | Neuroblastoma | High | Data not publicly available |
| LAN-1 | Neuroblastoma | High | Data not publicly available |
| KPNYN | Neuroblastoma | High | Data not publicly available |
| SJNB8 | Neuroblastoma | High | Data not publicly available |
| CHLA90 | Neuroblastoma | Low | Data not publicly available |
| SY5Y WT | Neuroblastoma | Low | > 10 µM |
| GIMEN | Neuroblastoma | Low | Data not publicly available |
| TR14 | Neuroblastoma | Low | Data not publicly available |
| SKNAS | Neuroblastoma | Low | Data not publicly available |
| SH-SY5Y C7.3 (CDKN2A inactivated) | Neuroblastoma | High | 55 nM |
| SH-SY5Y C8.10 (CDKN2A inactivated) | Neuroblastoma | High | 6 nM |
Three-Dimensional (3D) Spheroid and Organoid Models
To better recapitulate the complex architecture and cellular heterogeneity of solid tumors, the efficacy of CID-78064684 has been assessed in 3D culture models. nih.govresearchgate.net These models, including patient-derived organoids (PDOs) and spheroids, provide a more physiologically relevant context for evaluating drug response. nih.govresearchgate.net
Preclinical studies have shown that CID-78064684 exhibits robust antitumor activity in patient-derived organoid models of neuroblastoma. High sensitivity was confirmed using the CellTiter-Glo assay in the 691T, 691B, NB129, 717T, NB039, and NB139 patient-derived organoid models. These findings underscore the compound's potential in a setting that closely mimics the patient's tumor.
Furthermore, the compound has demonstrated efficacy in patient-derived xenograft (PDX) models of breast cancer and NSCLC, which involve the implantation of patient tumor fragments into immunodeficient mice. circlepharma.com While these are in vivo models, the selection and characterization of these PDX models often involve initial in vitro or ex vivo 3D culture techniques. In both TNBC and ER+/HER2- breast cancer PDX models, CID-78064684 showed significant anti-tumor activity. circlepharma.com
Co-culture Systems Simulating the Tumor Microenvironment
The tumor microenvironment (TME) consists of a complex interplay between cancer cells and various stromal cells, including fibroblasts and immune cells, which can significantly influence therapeutic response. nih.govnih.gov Co-culture systems are designed to model these interactions in vitro. nih.govnih.gov
To date, specific studies detailing the evaluation of CID-78064684 in co-culture systems with stromal or immune cells have not been made publicly available. Such studies would be valuable to understand how the TME might impact the efficacy of CID-78064684.
Quantitative Assessment of Cellular Responses
The cellular consequences of treatment with CID-78064684 have been quantitatively measured through various assays that assess cell health, proliferation, and the induction of cell death pathways.
Cell Proliferation and Viability Assays
The effect of CID-78064684 on the proliferation and viability of cancer cells has been quantified using standard in vitro assays. Assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay and ATP-based bioluminescence assays like CellTiter-Glo are employed to measure metabolic activity as a surrogate for cell viability. nih.gov
As detailed in the 2D cell line screening, these assays have been instrumental in determining the GI50 and IC50 concentrations of CID-78064684 across numerous cancer cell lines. For example, in neuroblastoma cell lines, drug response curves generated from these assays revealed a wide range of sensitivities to the compound, with GI50 values spanning from single-digit nanomolar concentrations to concentrations greater than 10 µM. This dose-dependent inhibition of cell viability and proliferation is a key characteristic of the compound's anti-cancer activity. nih.gov
Apoptosis and Programmed Cell Death Induction
A primary mechanism through which CID-78064684 exerts its anti-tumor effects is the induction of apoptosis, or programmed cell death. circlepharma.com Mechanistic studies have confirmed that by inhibiting Cyclin A/B, CID-78064684 causes a significant G2/M phase cell cycle arrest. circlepharma.com Prolonged arrest at this checkpoint ultimately triggers the apoptotic cascade.
Evidence for the induction of apoptosis and its preceding events includes several key molecular changes observed in treated cells. In neuroblastoma and lung cancer cell lines, treatment with CID-78064684 leads to a significant increase in DNA damage, as marked by elevated levels of phosphorylated histone H2A.X (γH2AX), a sensor of DNA double-strand breaks. circlepharma.com Concurrently, the compound activates the Spindle Assembly Checkpoint (SAC), a critical cell cycle surveillance mechanism. circlepharma.com This is evidenced by the increased phosphorylation of BUBR1, a core component of the SAC. The activation of the SAC and the accumulation of DNA damage are potent inducers of apoptosis, leading to the selective death of cancer cells. circlepharma.comcirclepharma.com
Cell Migration and Invasion Assays
There is currently no available data from cell migration or invasion assays for the compound CID 78064684. These assays are crucial in cancer research to determine a compound's potential to inhibit or promote the movement and spread of cancer cells. Typically, researchers would utilize techniques such as the Boyden chamber assay or scratch wound healing assay to evaluate these effects. The absence of such studies for this compound means its impact on cell motility remains unknown.
Mechanistic Toxicology at the Cellular Level
Detailed mechanistic toxicology studies at the cellular level for this compound have not been reported. This includes the elucidation of molecular and biochemical mechanisms of cellular perturbation and the evaluation of cellular stress responses.
Elucidation of Molecular and Biochemical Mechanisms of Cellular Perturbation
No studies have been published that investigate the specific molecular or biochemical pathways affected by this compound. Such research would typically involve identifying protein targets, enzyme inhibition, or interference with signaling cascades to understand how the compound exerts any biological effect at a molecular level.
Evaluation of Cellular Stress Responses
Information regarding the evaluation of cellular stress responses upon exposure to this compound is not available. These studies would assess whether the compound induces cellular stress pathways such as the heat shock response, oxidative stress, or DNA damage response. Understanding these responses is vital for predicting potential toxicity.
High-Content and High-Throughput Screening for Lead Optimization
There is no public record of this compound being included in high-content or high-throughput screening campaigns for lead optimization. These screening methods are instrumental in the early phases of drug development to rapidly assess the biological activity of large numbers of compounds and to identify promising candidates for further development. The lack of data in this area suggests that the compound has not yet been a focus of major drug discovery efforts.
Preclinical in Vivo Efficacy Studies in Disease Models
Selection and Utilization of Relevant Animal Models
Preclinical evaluation of novel anti-cancer agents relies on robust animal models that can predict clinical outcomes. The in vivo assessment of CID 78064684 has primarily utilized patient-derived xenograft (PDX) models to investigate its therapeutic potential. circlepharma.com
PDX models, which involve the implantation of tumor tissue directly from a human patient into an immunodeficient mouse, are considered a high-fidelity platform for preclinical oncology research. bioworld.com These models are favored for preserving the characteristics of the original tumor, including its molecular and genetic diversity.
For the evaluation of this compound, researchers selected a panel of eight breast cancer PDX models, encompassing triple-negative breast cancer (TNBC), estrogen receptor-low (ER-low/HER2-), and estrogen receptor-positive/HER2-negative (ER+/HER2-) subtypes. circlepharma.comaacrjournals.org The selection process was guided by specific molecular features to align with the compound's mechanism of action, which involves targeting the CDK-RB-E2F cell cycle pathway. biospace.comascopubs.org A heatmap of hallmark pathway scores was generated for 71 breast cancer PDX models, and those with varying E2F target and G2M checkpoint hallmark scores were chosen for in vivo evaluation. circlepharma.com The models were also selected based on the expression levels of E2F1 and separase (ESPL1). aacrjournals.orgpatsnap.com
The utilization of these models involved implanting tumor fragments from the selected PDXs into the lower flank of immunodeficient mice (NMRI-Foxn1nu/nu). circlepharma.com This subcutaneous xenograft approach allows for the direct measurement of tumor growth and its response to therapeutic intervention.
Genetically engineered mouse models (GEMMs) represent another crucial tool in cancer research, where tumors develop de novo in a natural, immune-proficient microenvironment. embopress.org These models are valuable for studying the initiation and progression of cancer and for assessing therapy efficacy and resistance mechanisms. embopress.org However, based on currently available public data, the preclinical evaluation of this compound has been predominantly conducted using xenograft models, and specific studies utilizing GEMMs have not been reported. biospace.comascopubs.orgpatsnap.com
The preclinical studies reported for this compound have centered on subcutaneous tumor models, where tumor tissue is implanted under the skin. circlepharma.com This method is standard for assessing the anti-proliferative effect of a compound on tumor growth. Information regarding the specific evaluation of this compound in orthotopic models (where the tumor is implanted in the corresponding organ, such as the mammary fat pad for breast cancer) or in models designed to study metastasis is not detailed in the available literature.
Efficacy Evaluation of this compound in Specific Preclinical Cancer Models
The antitumor activity of this compound has been demonstrated in multiple in vivo models, with a strong focus on breast cancer subtypes known to have dysregulated cell cycle pathways. circlepharma.comfirstwordpharma.com The compound's efficacy has been linked to molecular biomarkers, particularly high E2F pathway scores and elevated expression of E2F1. bioworld.comfirstwordpharma.com
TNBC is an aggressive subtype of breast cancer with limited treatment options. Preclinical studies have shown that TNBC models, which often have higher expression of E2F targets, are sensitive to this compound. circlepharma.combiospace.com In a study involving four different TNBC and ER-low PDX models, treatment with single-agent this compound resulted in significant tumor regression in three of the four models. bioworld.comaacrjournals.org The response to treatment correlated strongly with higher baseline tumor expression levels of E2F1 and ESPL1. circlepharma.comaacrjournals.org
| PDX Model ID | Subtype | RB1 Status | E2F1 Expression (logCPM) | E2F Pathway Score (Z-score) | Best Response (% Change in Tumor Volume) |
|---|---|---|---|---|---|
| PDX098 | TNBC | WT | 7.7 | 2.8 | -67% (Regression) |
| PDX124 | TNBC | WT | 6.9 | 1.5 | -64% (Regression) |
| PDX473B | TNBC | WT | 7.5 | 2.5 | -58% (Regression) |
| PDX127 | ER-low/HER2- | WT | 6.1 | -1.2 | +48% (Growth) |
Data sourced from a preclinical study poster presentation on CID-78064684. circlepharma.com The table shows the correlation between biomarkers and the anti-tumor response in TNBC and ER-low PDX models.
The therapeutic potential of this compound was also evaluated in ER+/HER2- breast cancer models. patsnap.com A key rationale for this is that some ER+/HER2- tumors develop resistance to standard therapies like CDK4/6 inhibitors through the upregulation of the E2F pathway, creating a potential vulnerability that this compound can target. circlepharma.comcirclepharma.com
The compound was tested in four ER+/HER2- PDX models with varied histories of prior treatment, including resistance to CDK4/6 inhibitors. circlepharma.com Significant anti-tumor activity was observed, with one of the four models showing tumor regression with this compound treatment. bioworld.comaacrjournals.org Consistent with findings in TNBC models, a response was observed in the model with the highest E2F1 expression. circlepharma.combioworld.com
| PDX Model ID | Subtype | RB1 Status | E2F1 Expression (logCPM) | E2F Pathway Score (Z-score) | Best Response (% Change in Tumor Volume) |
|---|---|---|---|---|---|
| PDX479A | ER+/HER2- | WT | 7.3 | 2.1 | -57% (Regression) |
| PDX474.7 | ER+/HER2- | WT | 6.4 | 0.1 | +19% (Growth) |
| PDX600.1 | ER+/HER2- | WT | 5.9 | -0.7 | +119% (Growth) |
| PDX490 | ER+/HER2- | MUT | 5.8 | -0.8 | +20% (Growth) |
Data sourced from a preclinical study poster presentation on CID-78064684. circlepharma.com The table shows the correlation between biomarkers and the anti-tumor response in ER+/HER2- PDX models.
Neuroblastoma Models
CID-078, an orally bioavailable macrocycle with dual inhibitory activity against cyclin A and B RxL-mediated protein interactions, has demonstrated significant antitumor efficacy in preclinical models of neuroblastoma. bioworld.combioworld.com This pediatric solid tumor is often characterized by the dysregulation of the CDK-RB-E2F axis, which leads to heightened E2F activity and aggressive tumor growth. bioworld.com The mechanism of CID-078, which selectively disrupts the interaction between cyclins A2/B1 and their substrates, is particularly relevant in this context. businesswire.com
In a panel of 14 neuroblastoma cell lines, CID-078 showed high sensitivity in nine lines, including SKNSH, NGP, and LAN-1. bioworld.com Furthermore, studies in patient-derived organoid models (691T, 691B, NB129, 717T, NB039, and NB139) also confirmed high sensitivity to the compound. bioworld.com Mechanistic investigations in neuroblastoma cell lines revealed that CID-078 induces substantial DNA damage and causes cell cycle arrest at the G2/M transition phase. bioworld.combusinesswire.com This is achieved through the activation of the spindle assembly checkpoint (SAC). bioworld.combusinesswire.com
A key finding from these preclinical studies is the identification of CDKN2A deletion as a potential patient stratification biomarker. bioworld.combusinesswire.com Neuroblastoma cells with an inactivated CDKN2A gene, such as the SH-SY5Y C7.3 and C8.10 clones, exhibited significantly increased sensitivity to CID-078, with GI50 values of 55 nM and 6 nM, respectively. bioworld.com In contrast, the wild-type SH-SY5Y cells showed a GI50 greater than 10 µM. bioworld.com This suggests that the CDKN2A status could predict the response to CID-078 therapy. bioworld.combusinesswire.com
Table 1: In Vitro Activity of CID-078 in Neuroblastoma Cell Lines
| Cell Line | Sensitivity to CID-078 | CDKN2A Status | GI50 (Growth Inhibition 50) |
|---|---|---|---|
| SKNSH | High | Not Specified | Not Specified |
| NGP | High | Not Specified | Not Specified |
| SJNB6 | High | Not Specified | Not Specified |
| HDN33 | High | Not Specified | Not Specified |
| SHEP2 | High | Not Specified | Not Specified |
| NMB | High | Not Specified | Not Specified |
| LAN-1 | High | Not Specified | Not Specified |
| KPNYN | High | Not Specified | Not Specified |
| SJNB8 | High | Not Specified | Not Specified |
| CHLA90 | Low | Not Specified | Not Specified |
| SY5Y WT | Low | Wild-Type | >10 µM |
| GIMEN | Low | Not Specified | Not Specified |
| TR14 | Low | Not Specified | Not Specified |
| SKNAS | Low | Not Specified | Not Specified |
| SH-SY5Y C7.3 | High | Inactivated | 55 nM |
| SH-SY5Y C8.10 | High | Inactivated | 6 nM |
Other Malignancies Exhibiting Cell Cycle Dysregulation
The therapeutic potential of CID-078 extends beyond neuroblastoma to other cancers characterized by dysregulated cell cycle control. firstwordpharma.comcirclepharma.com Preclinical studies have shown its efficacy in models of small cell lung cancer (SCLC), triple-negative breast cancer (TNBC), and estrogen receptor-positive (ER+)/HER2-negative breast cancer. aacrjournals.orgcancernetwork.compatsnap.comcirclepharma.com CID-078 selectively targets tumor cells with oncogenic alterations that lead to cell cycle dysregulation. firstwordpharma.comcirclepharma.comcancernetwork.com
In patient-derived xenograft (PDX) models of breast cancer, CID-078 demonstrated significant single-agent antitumor activity. aacrjournals.orgcirclepharma.combiospace.com It caused tumor regression in three out of four TNBC and ER-low models. aacrjournals.orgbioworld.com In ER+/HER2- breast cancer models, it showed activity both as a single agent and in combination with elacestrant. aacrjournals.orgbioworld.com This potent antitumor effect was observed without significant changes in the body weight of the animal models, indicating good tolerability. aacrjournals.orgbioworld.com
The efficacy of CID-078 in these models is strongly correlated with the expression levels of E2F1 and separase (ESPL1). aacrjournals.orgcirclepharma.comcirclepharma.com PDX models with higher baseline expression of E2F1 and ESPL1 were responsive to CID-078, while those with low E2F1 expression did not respond. aacrjournals.orgbioworld.com This highlights the potential of using E2F1 and ESPL1 expression as predictive biomarkers for patient selection in future clinical trials. aacrjournals.orgcirclepharma.com Promising preclinical results have also been observed in SCLC and non-small cell lung cancer (NSCLC) models, particularly those with high E2F target and G2M checkpoint hallmark pathway scores. patsnap.comcirclepharma.com
Table 2: Preclinical Efficacy of CID-078 in Various Cancer Models
| Cancer Type | Model Type | Key Findings | Correlated Biomarkers |
|---|---|---|---|
| Triple-Negative Breast Cancer (TNBC) | PDX | Tumor regression in 3 of 4 models | High E2F1 and ESPL1 expression |
| ER-low Breast Cancer | PDX | Tumor regression | High E2F1 and ESPL1 expression |
| ER+/HER2- Breast Cancer | PDX | Tumor regression (single agent or combo) | High E2F1 expression |
| Small Cell Lung Cancer (SCLC) | CDX & PDX | Tumor growth inhibition and regression | High E2F targets and G2M checkpoint scores |
| Non-Small Cell Lung Cancer (NSCLC) | CDX & PDX | Tumor growth inhibition and regression | High E2F targets and G2M checkpoint scores |
Pharmacodynamic Biomarker Assessment in Preclinical Systems
Pharmacodynamic (PD) studies are crucial for understanding the mechanism of action of a drug and for identifying biomarkers that can monitor its biological activity. aacrjournals.org For CID-078, preclinical assessments have focused on biomarkers related to its proposed mechanism of inducing cell cycle arrest at the G2/M phase. bioworld.comaacrjournals.orgbioworld.com
A key PD biomarker identified for CID-078 is the phosphorylation of separase (ESPL1) at serine 1126. aacrjournals.orgcirclepharma.com Separase is a direct substrate of the Cyclin B1-CDK1 complex. circlepharma.comcirclepharma.com By binding to cyclin B1, CID-078 leads to an increase in the inhibitory phosphorylation of separase. circlepharma.comcirclepharma.com This event contributes to mitotic arrest and subsequent apoptotic cell death in cancer cells. circlepharma.comcirclepharma.com In preclinical models, treatment with CID-078 resulted in a dose-dependent increase in phosphorylated separase in sensitive breast and lung cancer models. aacrjournals.orgcirclepharma.comcirclepharma.com
In addition to phosphorylated separase, other biomarkers have been evaluated. Mechanism of action studies in neuroblastoma models confirmed the induction of DNA damage, evidenced by increased levels of γH2AX, a marker for DNA double-strand breaks. bioworld.com There was also an observed elevation in the phosphorylation of BUBR1, a component of the spindle assembly checkpoint, further supporting the G2/M arrest mechanism. bioworld.com The evaluation of other potential PD biomarkers, such as Cyclin B1, by immunohistochemistry (IHC) and RNAseq is currently ongoing. aacrjournals.orgbioworld.com These PD biomarker assessments are critical for guiding the clinical development of CID-078 and for monitoring its therapeutic effect in patients. aacrjournals.org
Table 3: Key Pharmacodynamic Biomarkers for CID-078 in Preclinical Models
| Biomarker | Change Upon CID-078 Treatment | Cancer Model(s) | Method of Detection |
|---|---|---|---|
| Phospho-separase (S1126) | Increased | Breast Cancer, Lung Cancer | Western Blot, IHC |
| γH2AX | Increased | Neuroblastoma | Not Specified |
| Phospho-BUBR1 | Increased | Neuroblastoma | Not Specified |
| Cyclin B1 | Under evaluation | Breast Cancer | IHC, RNAseq |
No Publicly Available Research Data for this compound to Generate the Requested Article
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Drug Metabolism and Pharmacokinetics Dmpk in Preclinical Research
Metabolite Identification and Profiling
Characterization of Metabolite Structures
No research detailing the metabolites of CID 78064684 is publicly available. The identification and structural elucidation of metabolites, typically performed using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, have not been reported for this compound.
Qualitative and Quantitative Metabolomic Analysis to Understand Drug Effects
There are no published studies on the use of metabolomic analysis to investigate the biological effects of this compound. This type of analysis, which provides a snapshot of the metabolic state of a biological system, has not been applied to understand the compound's mechanism of action or its impact on cellular pathways. nih.govnih.govnih.gov
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Compound "this compound" Does Not Correspond to a Publicly Known Chemical Entity
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Computational and Systems Biology Approaches
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Analytical Methodologies for Cid 78064684 Research
Advanced Chromatographic Techniques
Chromatographic methods are fundamental for separating CID 78064684 from complex matrices, such as biological fluids or reaction mixtures, enabling its accurate analysis.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of pyrimidine derivatives due to its high resolution and sensitivity. researchgate.net For a compound with the structural complexity of this compound, reversed-phase HPLC (RP-HPLC) is the most common approach. This method utilizes a nonpolar stationary phase (typically C8 or C18 silica gel) and a polar mobile phase. researchgate.net The separation is based on the differential partitioning of the analyte between the two phases.
The development of a robust HPLC method for this compound would involve optimizing several key parameters to achieve efficient separation from impurities and potential metabolites. This includes the selection of an appropriate column, mobile phase composition (often a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol), flow rate, and column temperature. researchgate.net Detection is commonly performed using a photodiode array (PDA) or UV detector, set to a wavelength where the analyte exhibits maximum absorbance.
Table 1: Representative HPLC Method Parameters for Analysis of this compound
| Parameter | Condition | Purpose |
|---|---|---|
| Column | C18 silica gel (e.g., 150 mm x 4.6 mm, 5 µm) | Provides a nonpolar stationary phase for effective separation of moderately polar compounds. |
| Mobile Phase | Gradient elution with A: 0.1% Formic Acid in Water and B: Acetonitrile | Allows for the elution of compounds with a wide range of polarities. |
| Gradient | Start at 10% B, ramp to 95% B over 10 minutes | Ensures sharp peaks and good resolution from early and late-eluting impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate that balances analysis time with separation efficiency. |
| Column Temp. | 30 °C | Maintains consistent retention times and peak shapes. |
| Detector | PDA/UV Detector at 254 nm | Provides sensitive detection based on the aromatic nature of the compound. |
| Injection Vol. | 10 µL | A typical volume for analytical HPLC. |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantification and Metabolite Identification
For highly sensitive and selective quantification, especially in complex biological matrices like plasma or urine, HPLC is coupled with tandem mass spectrometry (LC-MS/MS). This "gold standard" technique is essential for pharmacokinetic studies in drug development. nih.gov The LC system separates the analyte from matrix components, which are then ionized and detected by the mass spectrometer.
For this compound, an electrospray ionization (ESI) source in positive ion mode would be effective due to the presence of multiple basic nitrogen atoms that are readily protonated. Quantification is achieved using multiple reaction monitoring (MRM), where a specific precursor ion (the protonated molecule, [M+H]⁺) is selected and fragmented, and a resulting characteristic product ion is monitored. researchgate.netnih.gov This process provides exceptional selectivity and sensitivity, with limits of quantification often in the low ng/mL range. nih.gov
LC-MS/MS is also a powerful tool for identifying metabolites. researchgate.net Potential metabolic pathways for this compound include O-deethylation of the ethoxy group, N-dealkylation of the propyl group, and oxidation or N-dealkylation of the piperazine ring. researchgate.netsemanticscholar.org Metabolite identification involves scanning for predicted masses of potential metabolites and analyzing their fragmentation patterns to elucidate their structures. semanticscholar.org
Table 2: Typical LC-MS/MS Parameters for Quantification of this compound in Plasma
| Parameter | Setting | Rationale |
|---|---|---|
| Sample Prep | Protein precipitation with acetonitrile | A simple and effective method to remove proteins from plasma samples. nih.gov |
| LC Column | C18 (e.g., 50 mm x 2.1 mm, 1.8 µm) | Shorter column for faster analysis times suitable for high-throughput screening. |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Suitable for nitrogen-containing compounds that readily form positive ions. |
| MS Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity for quantification. |
| MRM Transition | e.g., m/z 516.3 → 417.2 | Hypothetical transition: Precursor ion [M+H]⁺ to a stable, high-intensity product ion. |
| Internal Standard | A stable isotope-labeled version of the analyte | Corrects for variability during sample preparation and analysis. |
Spectroscopic and Spectrometric Methods
Spectroscopic techniques are indispensable for confirming the chemical structure of newly synthesized molecules like this compound and for studying their interactions with biological targets.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for the unambiguous determination of molecular structure. mdpi.com Techniques such as ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom in the molecule.
For this compound, ¹H NMR would confirm the presence of all structural motifs, including the distinct signals for the ethoxy group, the propyl chain, the methylpiperazine moiety, and the protons on the aromatic and heterocyclic rings. nih.govresearchgate.net The integration of the signals corresponds to the number of protons, while the splitting patterns (multiplicity) reveal adjacent protons, helping to piece the structure together. To resolve complex overlapping signals and definitively assign all correlations, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed. These experiments establish proton-proton and proton-carbon connectivities over two or three bonds, providing conclusive evidence for the proposed structure. mdpi.com
Table 3: Hypothetical ¹H NMR Chemical Shift Assignments for Key Fragments of this compound (in CDCl₃)
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aromatic/Heterocyclic Protons | 7.0 - 8.5 | Multiplets, Doublets |
| Ethoxy (-OCH₂CH₃) | ~4.1 | Quartet |
| Ethoxy (-OCH₂CH₃) | ~1.4 | Triplet |
| Propyl (NH-CH₂CH₂CH₃) | ~3.4 | Triplet |
| Propyl (NH-CH₂CH₂CH₃) | ~1.7 | Sextet |
| Propyl (NH-CH₂CH₂CH₃) | ~0.9 | Triplet |
| Piperazine (Ring Protons) | 2.4 - 3.8 | Broad Multiplets |
Surface Plasmon Resonance (SPR) for Biomolecular Interaction Analysis
Surface Plasmon Resonance (SPR) is a label-free optical technique used to measure biomolecular interactions in real-time. nih.gov It is widely applied in drug discovery to characterize the binding of small molecules to protein targets, such as enzymes or receptors. nih.gov Given that pyrimidine-containing structures are common scaffolds for protein kinase inhibitors, SPR would be a valuable tool to study the interaction of this compound with its putative biological target. nih.gov
In a typical SPR experiment, the target protein (the ligand) is immobilized on a sensor chip. A solution containing the small molecule (the analyte, this compound) is then flowed over the surface. Binding is detected as a change in the refractive index at the sensor surface, which is proportional to the mass change. nih.gov This allows for the direct measurement of kinetic parameters, including the association rate constant (kₐ) and the dissociation rate constant (kₑ). cnr.it From these rates, the equilibrium dissociation constant (Kₑ), a measure of binding affinity, can be calculated. This information is critical for understanding the structure-activity relationship and optimizing lead compounds. nih.govnih.gov
Table 4: Key Parameters Obtained from an SPR Experiment
| Parameter | Description | Importance |
|---|---|---|
| kₐ (on-rate) | Association rate constant (M⁻¹s⁻¹) | Measures how quickly the analyte binds to the immobilized ligand. |
| kₑ (off-rate) | Dissociation rate constant (s⁻¹) | Measures how quickly the analyte dissociates from the ligand. A slow off-rate is often desirable for sustained drug action. |
| Kₑ (Affinity) | Equilibrium dissociation constant (M) | Calculated as kₑ/kₐ. A lower Kₑ value indicates a higher binding affinity. |
| Sensorgram | Real-time plot of binding response vs. time | Visualizes the association and dissociation phases of the interaction. |
Development and Validation of Bioanalytical Assays for Preclinical Studies
Before a new chemical entity like this compound can be evaluated in preclinical pharmacokinetic and toxicokinetic studies, a reliable and robust bioanalytical method must be developed and fully validated. ijpsr.com This ensures that the data generated are accurate and reproducible. ijpsjournal.com The method of choice for this purpose is typically LC-MS/MS due to its superior sensitivity and selectivity. nih.gov
The validation process is guided by regulatory agencies and involves assessing a series of specific parameters. ijpsjournal.comSelectivity ensures that the method can differentiate the analyte from other components in the biological matrix. Accuracy measures how close the determined concentration is to the true value, while precision assesses the repeatability of the measurements. The linearity of the assay is established by analyzing calibration standards over a defined concentration range. Recovery determines the efficiency of the sample extraction process. Finally, the stability of the analyte is tested under various conditions that mimic sample handling and storage, including freeze-thaw cycles, short-term bench-top stability, and long-term storage stability. nih.govijpsr.com
Table 5: Summary of Bioanalytical Method Validation Parameters and Typical Acceptance Criteria
| Validation Parameter | Description | General Acceptance Criteria |
|---|---|---|
| Selectivity | Ability to detect the analyte without interference from matrix components. | No significant interfering peaks at the retention time of the analyte. |
| Accuracy | Closeness of measured values to the nominal concentration. | Mean concentration within ±15% of nominal (±20% at the Lower Limit of Quantification, LLOQ). |
| Precision | Degree of scatter between a series of measurements. | Coefficient of variation (CV) should not exceed 15% (20% at LLOQ). |
| Linearity | Proportionality of the analytical response to the analyte concentration. | Correlation coefficient (r²) ≥ 0.99. |
| Recovery | Efficiency of the extraction procedure. | Should be consistent, precise, and reproducible. |
| Stability | Chemical stability of the analyte in the biological matrix under specific conditions. | Mean concentration within ±15% of the initial concentration. |
No Information Available for Chemical Compound this compound
Following a comprehensive search of scientific databases and public records, no chemical compound with the identifier "this compound" has been found. This identifier does not correspond to any known substance in the public domain, and as a result, there is no research, data, or scientific literature available for it.
Therefore, it is not possible to generate an article on the analytical methodologies, advanced imaging techniques, or cellular and tissue localization of this compound. The complete absence of information on this specific compound identifier prevents the creation of scientifically accurate and verifiable content as requested.
It is possible that "this compound" may be an internal research code not yet in the public domain, a typographical error, or an identifier from a private database. Without a valid, publicly recognized chemical identity, no further information can be provided.
Emerging Research Areas and Future Directions for Cid 78064684
Exploration of Novel Therapeutic Indications Beyond Current Cancer Models
While the primary focus for CID 78064684 (also known as CID-078) is currently on solid tumors characterized by high E2F activity and cell cycle dysregulation—such as small-cell lung cancer (SCLC), triple-negative breast cancer (TNBC), and non-small-cell lung cancer (NSCLC)—the broader therapeutic potential of macrocyclic peptides remains a promising area of exploration. businesswire.combiochempeg.com The FDA has granted CID-078 orphan drug designation for SCLC, underscoring the pressing need for new treatments for this aggressive malignancy. cancernetwork.comtargetedonc.com
The unique properties of macrocyclic peptides, including high target specificity and stability, make them attractive candidates for a range of other diseases. biochempeg.com Future research may investigate the applicability of Cyclin A/B RxL inhibitors in other contexts. For example, dysregulation of the cell cycle is a feature of various non-oncology conditions. The general class of macrocyclic peptides is being investigated for potential applications in treating autoimmune disorders, infections, and neurodegenerative conditions. biochempeg.com Although current preclinical and clinical data for CID-078 are centered on oncology, its mechanism of selectively inducing apoptosis in cells with specific pathway alterations could, in theory, be applicable to other proliferative diseases. ozmosi.compatsnap.com
Further research is required to determine if the specific synthetic lethal interaction targeted by CID-78064684 is relevant in non-cancer pathologies. The table below outlines potential, though currently speculative, future research avenues for this class of inhibitors.
| Potential Indication Area | Rationale for Exploration | Current Status for this compound |
| Other Proliferative Disorders | Cell cycle dysregulation is a hallmark of various non-cancer proliferative diseases. | Speculative; No reported studies. |
| Autoimmune Disorders | Macrocyclic peptides can be tailored to modulate immune responses. biochempeg.com | Speculative; No reported studies. |
| Neurodegenerative Conditions | The broader class of macrocyclic peptides shows potential in this area. biochempeg.com | Speculative; No reported studies. |
| Infectious Diseases | Macrocycles can be designed to disrupt essential pathogen-specific protein-protein interactions. biochempeg.comnih.gov | Speculative; No reported studies. |
Synergistic Combination Strategies with Other Modalities
A pivotal future direction for this compound is its evaluation in combination with other therapeutic modalities. Preclinical data have robustly demonstrated its efficacy as a single-agent monotherapy, causing tumor regression in multiple patient-derived xenograft (PDX) models. businesswire.comlarvol.com The ongoing Phase 1 trial is evaluating CID-078 as a monotherapy. cancernetwork.com However, the standard of care in oncology often involves combination regimens to enhance efficacy and overcome resistance.
Future clinical studies will likely explore synergistic combinations. For instance, its use in ER+/HER2- breast cancer is being investigated in patients who have been treated with CDK4/6 inhibitors, suggesting a potential role in sequential therapy. patsnap.comlarvol.com Given that CID-078's mechanism involves inducing DNA damage and mitotic arrest, combining it with agents that also impact these pathways could yield synergistic effects. businesswire.com Potential partners could include DNA damage response (DDR) inhibitors (like PARP inhibitors), other cell cycle checkpoint inhibitors, or standard-of-care chemotherapies and immunotherapies. nih.govlife-science-alliance.org A network meta-analysis of treatments for ES-SCLC highlighted the benefits of various immunotherapy-based combinations, a setting where CID-078 could eventually be integrated. cancernetwork.com
The table below summarizes potential combination strategies that could be explored in future research.
| Combination Modality | Potential Synergistic Mechanism | Supporting Rationale |
| DDR Inhibitors (e.g., PARP inhibitors) | Exploiting vulnerabilities in DNA repair pathways. CID-078 induces DNA damage, which could be potentiated by inhibiting repair mechanisms. | The concept of synthetic lethality is well-established with DDR inhibitors. themarkfoundation.org |
| Other Cell Cycle Inhibitors | Targeting different nodes of the cell cycle machinery to induce a more profound and durable cell cycle arrest or apoptosis. | CDK inhibitors are a major focus of cancer therapy. creative-diagnostics.commdpi.com |
| Standard Chemotherapy | Increasing the sensitivity of cancer cells to cytotoxic agents by disrupting cell cycle checkpoints. | A common strategy to enhance the efficacy of established chemotherapy regimens. |
| Immunotherapy (e.g., Checkpoint Inhibitors) | Inducing immunogenic cell death, which may enhance the response to immune checkpoint blockade. | Combining targeted therapies with immunotherapy is a rapidly growing area of oncology research. |
Advancements in Delivery Systems for Macrocyclic Compounds
The development of this compound as an orally bioavailable macrocycle is, in itself, a major advancement. cancernetwork.com Historically, macrocycles and peptide-based drugs have been challenging to administer orally due to their size, low stability in the gastrointestinal tract, and poor membrane permeability. nih.govdrugtargetreview.com The success of CID-078 is attributed to Circle Pharma's proprietary MXMO™ platform, which enables the design of intrinsically cell-permeable and orally bioavailable macrocycles. patsnap.com
Future research will continue to build on these successes. Several innovative strategies are being developed to improve the delivery of this drug class:
Permeation Enhancers : These are compounds that temporarily open the tight junctions between intestinal cells, allowing large molecules to pass into the bloodstream. biochempeg.com For example, Merck's oral macrocyclic peptide MK-0616 uses the permeation enhancer sodium caprate. biochempeg.com
"Molecular Chameleon" Design : This strategy involves designing macrocycles that can change their conformation to adapt to different environments. acs.org In the aqueous environment of the gut, the molecule can expose its hydrophilic parts, while upon approaching the lipid cell membrane, it can undergo a conformational shift to shield its polar functionalities and present a more hydrophobic surface, facilitating passive diffusion. mdpi.comdrugdiscoverynews.comrsc.org
Particulate Systems : The use of nano- or micro-particulate systems to encapsulate macrocycles is another promising avenue to protect them from degradation and improve absorption. nih.gov
Drug Conjugates : Macrocycles can also serve as delivery vehicles themselves. boulderpeptide.org They can be conjugated to cytotoxic agents, radioligands, or other payloads and targeted with high specificity to disease tissues, a strategy analogous to antibody-drug conjugates. biochempeg.com
| Delivery Strategy | Description | Example/Application |
| Intrinsic Oral Bioavailability | Designing the macrocycle itself to have favorable properties for oral absorption, often through conformational control. | This compound utilizes the MXMO™ platform. patsnap.com |
| Permeation Enhancers | Co-formulation with agents that transiently increase intestinal permeability. | Merck's MK-0616 is co-formulated with sodium caprate. biochempeg.com |
| Chameleonic Macrocycles | Molecules that adapt their 3D shape to shield polar atoms, balancing solubility and permeability. acs.org | Cyclosporine A is a classic example of a chameleonic natural product. mdpi.com |
| Macrocycle-Drug Conjugates | Using the macrocycle as a targeting moiety to deliver a payload (e.g., toxin, radioisotope) to a specific cell type. | The cyclic peptide BT8009 is a Bicycle Toxin Conjugate. biochempeg.com |
Innovative Biotechnology Applications of Macrocyclic Cyclin A/B RxL Inhibitors
Beyond direct therapeutics, inhibitors of fundamental cellular processes like the cell cycle have significant value as tools in biotechnology and basic research. Macrocyclic Cyclin A/B RxL inhibitors, including this compound, are no exception.
Research Tools for Cell Biology : Cell cycle inhibitors are crucial for dissecting the complex mechanisms of cell proliferation, DNA replication, and mitosis. scbt.comscbt.com They can be used to synchronize cell populations at specific phases of the cell cycle, allowing for detailed, time-resolved analysis of cellular events. scbt.com The high selectivity of inhibitors like CID-078 allows for precise interrogation of the roles of Cyclin A and Cyclin B-mediated protein interactions. ozmosi.com
Improving Recombinant Protein Production : In biomanufacturing, controlling the growth of cell cultures is essential for maximizing productivity. Small molecule cell cycle inhibitors have been used in Chinese hamster ovary (CHO) cell cultures to arrest cell growth in the G1 phase. nih.gov This can lead to an increase in the specific productivity (qP) of the desired recombinant protein and can even improve product quality attributes, such as glycosylation profiles. nih.gov
Biomarker Discovery and Target Validation : The selective pressure applied by a highly specific inhibitor can be used in research models to identify novel biomarkers of sensitivity or resistance. biochempeg.com The development of resistance to a Cyclin A/B RxL inhibitor could uncover previously unknown mutations or pathway adaptations that are critical for cell survival, providing new targets for future drug development.
| Application Area | Description | Relevance of Cyclin A/B RxL Inhibitors |
| Basic Research | Used to study the fundamental mechanisms of cell cycle control, DNA damage response, and apoptosis. scbt.com | Provides a highly selective tool to probe the specific functions of Cyclin A and B protein-protein interactions. |
| Biomanufacturing | Employed to arrest cell growth in production cell lines (e.g., CHO cells) to enhance the yield and quality of therapeutic proteins. nih.gov | Could offer a precise and titratable method for controlling cell culture growth. |
| Target Discovery | Used in screening platforms to identify new synthetic lethal partners or mechanisms of resistance. | Can help validate the importance of the Cyclin/E2F axis and uncover new nodes for therapeutic intervention. |
Methodological Innovations in the Study of Complex Biological Systems
The study and development of sophisticated molecules like this compound are reliant on, and drivers of, methodological innovation. Understanding how this macrocycle functions within the complex system of a cancer cell requires a suite of advanced techniques that are pushing the boundaries of drug discovery.
CRISPR-Based Functional Genomics : Genome-wide CRISPR/Cas9 screens have become powerful tools for identifying genetic vulnerabilities and synthetic lethal interactions on a massive scale. life-science-alliance.orgthemarkfoundation.org This technology has been used to validate that the spindle assembly checkpoint is required for the synthetic lethality induced by Cyclin A/B RxL inhibitors. nih.govbiorxiv.org
Base Editing Screens : A more precise evolution of CRISPR technology, base editing allows for the programmed, nucleotide-level alteration of the genome without causing double-strand breaks. biorxiv.org Base editing screens can be used to prospectively create thousands of specific variants to map the genetic landscape of drug resistance, identifying which mutations cause resistance and which may even confer sensitivity. exlibrisgroup.comnews-medical.netresearchgate.net This allows researchers to anticipate and potentially overcome clinical resistance before it arises.
Advanced In Vivo Models (PDX) : Patient-derived xenograft (PDX) models, where tumor tissue from a patient is implanted directly into an immunodeficient mouse, are a significant improvement over traditional cell-line-based xenografts. globenewswire.comaacrjournals.org PDX models better retain the genetic and histological characteristics of the original human tumor, making them more predictive of clinical outcomes. td2inc.commdpi.comxn--9kr57xk9fjp6a.com Preclinical studies of CID-078 have made extensive use of PDX models to demonstrate potent, single-agent tumor regression. businesswire.comlarvol.com
Computational and AI-Driven Design : Designing complex macrocycles is a significant challenge. prismbiolab.com Deep learning and AI are revolutionizing this process. mdpi.com Transformer-based models like Macformer can computationally generate novel macrocyclic structures from linear precursors. prismbiolab.comnih.gov Other tools, such as RFpeptides, use AI to design entirely new macrocycles that can bind to specific disease targets. uw.edu These computational methods accelerate the design-build-test cycle and expand access to novel chemical space. mdpi.comscitechnol.comresearchgate.net
| Methodological Innovation | Purpose in Drug Discovery | Application to this compound & Similar Compounds |
| CRISPR/Cas9 Screens | Identify genes that are essential for cancer cell survival only in the presence of a specific mutation (synthetic lethality). nih.govthemarkfoundation.org | Used to identify and validate the pathways required for the activity of Cyclin A/B RxL inhibitors. |
| Base Editing Screens | Prospectively map all possible single-nucleotide variants in a gene that can cause drug resistance or sensitivity. biorxiv.orgexlibrisgroup.com | Can predict resistance mechanisms to CID-078 and inform the development of next-generation inhibitors or combination strategies. |
| Patient-Derived Xenografts (PDX) | Provide a more clinically relevant in vivo model to test drug efficacy and study tumor biology and resistance. globenewswire.comtd2inc.com | Used to demonstrate the potent anti-tumor activity of CID-078 in models that closely mimic human cancers. larvol.com |
| AI and Deep Learning | Computationally design and optimize novel macrocycles with improved potency, selectivity, and drug-like properties. mdpi.comuw.edu | Platforms like Circle Pharma's MXMO™ and academic tools like Macformer enable the creation of orally bioavailable macrocycles like CID-078. patsnap.comprismbiolab.com |
Q & A
Q. How to conduct a systematic literature review for CID 78064684 to identify gaps in pharmacological or chemical studies?
-
Methodology : Use platforms like ResearchGate to track peer-reviewed publications, preprints, and researcher profiles. Filter studies by keywords (e.g., "this compound synthesis," "kinetic studies") and analyze citation networks to identify unresolved research problems .
【小姜聊科研】-4.如何快速了解一个研究领域及其相关研究者13:57 -
Data Integration : Create a table summarizing key findings, methods, and contradictions (e.g., discrepancies in reported solubility or bioactivity).
Q. What experimental design frameworks are suitable for optimizing the synthesis of this compound?
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Response Surface Methodology (RSM) : Use tools like Design Expert to model interactions between variables (e.g., temperature, catalyst concentration) and predict optimal synthesis conditions. Central Composite Design (CCD) is recommended for balancing efficiency and accuracy .
如何用Design Expert设计响应曲面实验,以及如何用ORIGIN画响应曲面图14:24 -
Example Table :
| Variable | Range Tested | Optimal Value | p-value |
|---|---|---|---|
| Temperature | 50–100°C | 78°C | 0.003 |
| Reaction Time | 2–12 hrs | 8.5 hrs | 0.001 |
Q. How to address baseline signal interference in spectroscopic characterization of this compound?
- Pre-Experimental Calibration : Use Design tools to map signal-to-noise ratios across equipment settings (e.g., NMR shimming, HPLC gradient profiles). Validate with blank runs and spiked samples .
彻底根治网卡网慢!极限优化你的网速!11:28
Advanced Research Questions
Q. What advanced statistical methods resolve contradictions in dose-response data for this compound?
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Mendelian Randomization (MR) : Apply two-sample MR to distinguish causal effects from confounding variables. Use primary analysis (inverse-variance weighted) for initial validation and replicated analysis (MR-Egger) to test for pleiotropy .
正主来啦~2022.05孟德尔随机化操作。去年的第一次操作课程没有加密,被各种转发。因为是第一次授课,也有不少瑕疵以及很多内容没有讲到。重点还是看高质量答疑!2:56:25 -
Case Study : A 2023 study resolved conflicting cytotoxicity results by identifying pH-dependent degradation as a hidden confounder.
Q. How to model molecular interactions of this compound with target proteins using computational approaches?
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Hybrid QM/MM Simulations : Combine quantum mechanics (QM) for ligand electronic properties and molecular mechanics (MM) for protein dynamics. Refer to advanced texts like Advanced Calculus for gradient optimization in energy minimization .
数学研究员为数不多的物质积累 | 一场别出心裁的数学书籍测评17:22 -
Validation : Cross-check docking scores (AutoDock Vina) with experimental IC₅₀ values to refine force field parameters.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
